molecular formula C12H22N4 B2367231 [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-07-4

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine

货号 B2367231
CAS 编号: 1883717-07-4
分子量: 222.336
InChI 键: RAQWGULSDPLCOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, it has been widely used in scientific research for its ability to selectively block the effects of cannabinoids on the CB1 receptor.

作用机制

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine acts as a competitive antagonist of the CB1 receptor, blocking the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine prevents the activation of downstream signaling pathways that are involved in the regulation of various physiological processes such as appetite, pain sensation, and mood.
Biochemical and Physiological Effects:
[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, suggesting a potential therapeutic target for the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential therapeutic target for the treatment of addiction. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

实验室实验的优点和局限性

One of the major advantages of using [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine in scientific research is its selectivity for the CB1 receptor. This allows researchers to selectively block the effects of cannabinoids on the CB1 receptor without affecting other receptors in the endocannabinoid system. However, one of the limitations of using [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine is its relatively short half-life, which requires frequent dosing in animal studies.

未来方向

There are several future directions for the use of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine in scientific research. One potential direction is the development of new therapeutic targets for the treatment of obesity and addiction based on the selective blockade of the CB1 receptor. Another potential direction is the development of new neuroprotective agents based on the ability of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine to block the effects of cannabinoids on the CB1 receptor. Finally, the development of new imaging agents based on the structure of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine could provide new insights into the endocannabinoid system and its role in various physiological processes.

合成方法

The synthesis of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine involves several steps starting from commercially available starting materials. The first step involves the reaction of 1,2-diaminopropane with 4-bromomethyl-1-methylpyrazole to form the pyrazolylamine intermediate. This intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form the azepanylamine intermediate. Finally, the azepanylamine intermediate is reacted with 4-chlorobenzyl chloride in the presence of potassium carbonate to form the final product, [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine.

科学研究应用

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to selectively block the effects of cannabinoids on the CB1 receptor, which is predominantly expressed in the central nervous system. This has led to the discovery of new therapeutic targets for the treatment of various diseases such as obesity, addiction, and neurodegenerative disorders.

属性

IUPAC Name

[5-(azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-15-12(11(8-13)9-14-15)10-16-6-4-2-3-5-7-16/h9H,2-8,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQWGULSDPLCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)CN2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。